molecular formula C23H29NO2 B565756 Amineptine Methyl Ester CAS No. 1174537-11-1

Amineptine Methyl Ester

Cat. No.: B565756
CAS No.: 1174537-11-1
M. Wt: 351.49
InChI Key: NOYASTFAKROJLU-UHFFFAOYSA-N
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Description

Amineptine Methyl Ester is a synthetic molecule composed of a methyl amine and an ester group. It is a derivative of amineptine, which is known for its antidepressant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amineptine Methyl Ester involves the conversion of amineptine to its methyl ester derivative. This can be achieved through a series of reactions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound is suitable for research and potential pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Amineptine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Carboxylic acid and alcohol.

    Aminolysis: Amides.

    Reduction: Alcohols.

Mechanism of Action

Amineptine Methyl Ester acts as an agonist at the 5-HT1A receptor, a serotonin receptor. It increases the release of serotonin, a neurotransmitter involved in various physiological processes. Additionally, it inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft . This dual action contributes to its antidepressant and anxiolytic effects.

Properties

IUPAC Name

methyl 7-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylamino)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c1-26-22(25)14-4-2-3-9-17-24-23-20-12-7-5-10-18(20)15-16-19-11-6-8-13-21(19)23/h5-8,10-13,23-24H,2-4,9,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYASTFAKROJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCNC1C2=CC=CC=C2CCC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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